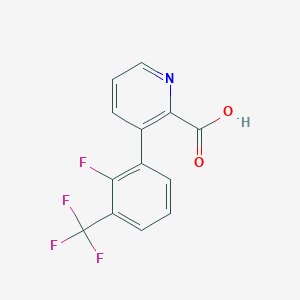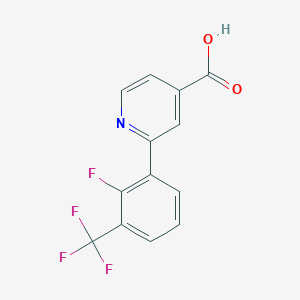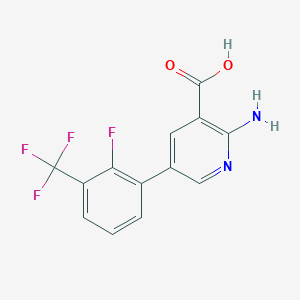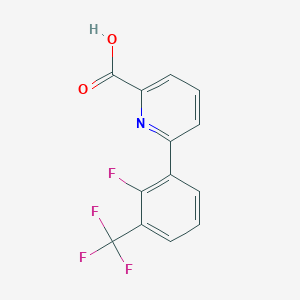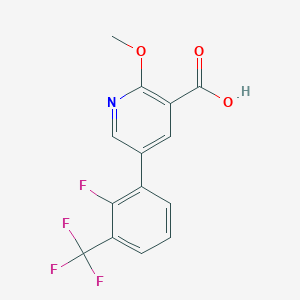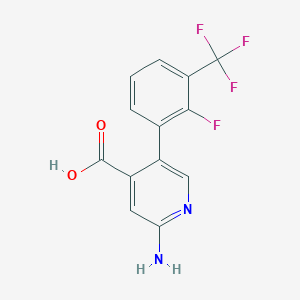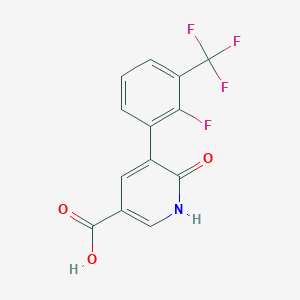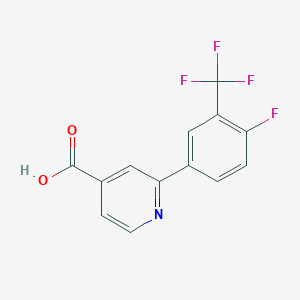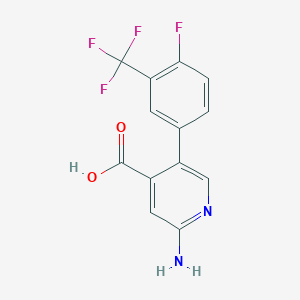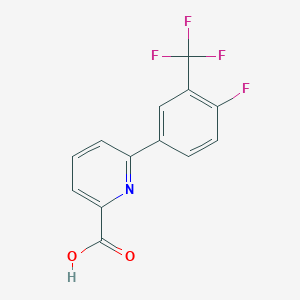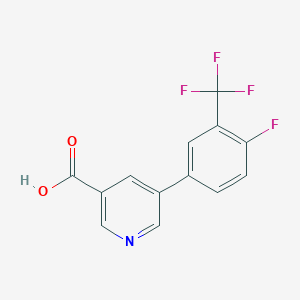
5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid (5-F3TPA) is a fluorinated nicotinic acid derivative with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of biological and biochemical studies for its unique properties. 5-F3TPA has been found to possess unique properties such as high solubility in aqueous solutions, low toxicity, and strong affinity for proteins and other biomolecules. 5-F3TPA has been studied extensively in both laboratory and in vivo settings, and its potential applications in scientific research are numerous.
Scientific Research Applications
5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used in biochemical studies to study the structure and function of proteins and other biomolecules. It has also been used in cell culture studies to study the effects of different compounds on cell growth and viability. 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has also been used in drug delivery studies to study the effects of different drugs on cells. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been used in analytical studies to study the properties of different compounds.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to proteins and other biomolecules, resulting in a conformational change in the protein structure. This conformational change is thought to be responsible for the effects of 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% on cells and other biological systems.
Biochemical and Physiological Effects
5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, resulting in increased drug concentrations in the body. It has also been found to reduce inflammation and to have anti-cancer effects. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to reduce the activity of certain transcription factors, resulting in decreased gene expression.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a highly soluble compound, which makes it easy to work with in a laboratory setting. It also has a low toxicity and is relatively inexpensive, which makes it ideal for use in experiments. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a strong affinity for proteins and other biomolecules, which makes it useful for studying their structure and function.
However, there are also some limitations to the use of 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments. The compound can be difficult to synthesize in a high yield, and the purity of the compound can be variable. Additionally, the compound can be unstable in certain conditions, and its effects on cells and other biological systems can be unpredictable.
Future Directions
The potential applications of 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in scientific research are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound and to develop more efficient and reliable synthesis methods. Additionally, more research is needed to better understand the mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% and to develop more efficient and effective drug delivery systems. Furthermore, further research is needed to explore the potential of 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in analytical and cell culture studies. Finally, more research is needed to explore the potential of 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in drug development and to identify new therapeutic uses for the compound.
Synthesis Methods
5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. The most common methods include the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with acetic anhydride and sodium acetate, the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with sodium borohydride, and the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with sodium hydroxide. Each of these methods produces 5-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in a high yield and with a purity of 95%.
properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-2-1-7(4-10(11)13(15,16)17)8-3-9(12(19)20)6-18-5-8/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROUTTYKZHWJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688269 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-78-1 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

